molecular formula C13H8F2N2O3 B4246879 2,4-difluoro-N-(4-nitrophenyl)benzamide

2,4-difluoro-N-(4-nitrophenyl)benzamide

Cat. No.: B4246879
M. Wt: 278.21 g/mol
InChI Key: QCPUKZYDNYDEGC-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a 2,4-difluorobenzoyl group attached to a 4-nitrophenylamine moiety. This compound features two fluorine atoms at the 2- and 4-positions of the benzoyl ring and a nitro group at the para position of the aniline ring. Its molecular formula is C₁₃H₈F₂N₂O₃, with a molecular weight of 290.21 g/mol.

Synthetic routes for related benzamides often involve coupling reactions between substituted benzoyl chlorides and aryl amines. For instance, describes the synthesis of 1,2,4-triazole derivatives using 2,4-difluorophenyl isothiocyanate, highlighting the reactivity of the difluoro-substituted aromatic system in nucleophilic additions .

Properties

IUPAC Name

2,4-difluoro-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPUKZYDNYDEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-nitrophenyl)benzamide typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with an appropriate amine. One common method is as follows:

    Starting Material: 2,4-Difluoronitrobenzene.

    Reagent: 4-nitroaniline.

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

    Catalyst: A base such as potassium carbonate (K2CO3).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours.

The reaction proceeds via the nucleophilic attack of the amine on the fluorinated benzene ring, resulting in the substitution of the fluorine atoms and the formation of the desired benzamide product .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis and purification techniques to ensure high purity and yield. Techniques such as flow chemistry and simulated moving bed (SMB) chromatography can be employed to optimize the reaction and separation processes .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzene ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide nitrogen, to form N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Nucleophilic Substitution: Substituted benzamides.

    Reduction: Aminobenzamides.

    Oxidation: N-oxides of benzamides.

Scientific Research Applications

2,4-Difluoro-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2,4-difluoro-N-(4-nitrophenyl)benzamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Activities References
This compound C₁₃H₈F₂N₂O₃ 290.21 2,4-F on benzamide; 4-NO₂ on aniline High electronegativity, potential bioactivity
2-Fluoro-N-(4-nitrophenyl)benzamide C₁₃H₉FN₂O₃ 260.22 2-F on benzamide; 4-NO₂ on aniline Lower molecular weight, altered lipophilicity
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₁₀BrN₂O₃ 335.14 4-Br on benzamide; 2-NO₂ on aniline Bromine substitution may enhance halogen bonding
4-Nitro-N-(4-nitrophenyl)benzamide C₁₃H₉N₃O₅ 303.23 4-NO₂ on benzamide; 4-NO₂ on aniline Dual nitro groups increase electron deficiency
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide C₁₃H₉ClN₂O₄ 306.68 5-Cl, 2-OH on benzamide; 4-NO₂ on aniline Hydroxyl group enables hydrogen bonding
2-Nitro-N-(4-nitrophenyl)benzamide C₁₃H₉N₃O₅ 303.23 2-NO₂ on benzamide; 4-NO₂ on aniline Ortho-nitro group induces steric hindrance

Key Observations:

  • Halogen vs. In contrast, fluorine’s electronegativity may reduce metabolic degradation in biological systems.
  • Positional Effects : The ortho-nitro group in 2-Nitro-N-(4-nitrophenyl)benzamide creates a dihedral angle of 82.32° between aromatic rings, reducing planarity and altering solubility . The para-nitro substitution in the target compound allows for better conjugation.
  • Hydrogen Bonding: The hydroxyl group in 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide facilitates hydrogen bonding, correlating with its notable cytotoxicity against Desulfovibrio piger (82–90% biomass inhibition at 0.37–1.10 µmol/L) .

Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1663–1682 cm⁻¹ , similar to hydrazinecarbothioamide derivatives in . Absence of C=S bands (~1247–1255 cm⁻¹) distinguishes it from thione-containing analogs .
  • Crystallography : 2-Nitro-N-(4-nitrophenyl)benzamide crystallizes in an orthorhombic lattice (space group P2₁2₁2₁) with intermolecular N-H···O hydrogen bonds stabilizing a 3D network . Fluorine’s smaller size in the target compound may lead to denser packing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-difluoro-N-(4-nitrophenyl)benzamide
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2,4-difluoro-N-(4-nitrophenyl)benzamide

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